molecular formula C10H10FNO B13171992 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13171992
M. Wt: 179.19 g/mol
InChI Key: KWEPJVYFZDIZCH-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a substituted isoindolinone derivative characterized by a bicyclic structure with a ketone group at position 1. The ethyl substituent at position 2 and fluorine at position 5 modulate its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-ethyl-5-fluoro-3H-isoindol-1-one

InChI

InChI=1S/C10H10FNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3

InChI Key

KWEPJVYFZDIZCH-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-5-fluorobenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoindolinone derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce dihydroisoindolinone derivatives.

Scientific Research Applications

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one and analogous isoindolinone derivatives:

Compound Name Substituents Molecular Weight Key Biological Activity Source/Application Reference
This compound 2-Ethyl, 5-Fluoro 193.20 (calc.) Under investigation Synthetic pharmaceutical intermediate -
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) 2-Piperazine-ethyl, 4-Methoxyphenyl ~413.50 High 5-HT1A receptor affinity Neuropharmacology
(3R)-3-Phenyl-2,3-dihydro-1H-isoindol-1-one 3-Phenyl 197.23 Antifungal (volatile metabolite) Trichoderma virens metabolites
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one (283) 4,6-Dihydroxy 167.12 Antiangiogenic, antitumor (A549 cells) Fungal natural product (Lasiosphaera fenzlii)
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one 2-Phenyl, 5-Nitroanilino 331.34 Synthetic intermediate Chemical research
4-Amino-2,3-dihydro-1H-isoindol-1-one 4-Amino 148.16 Safety data available (GHS-compliant) Industrial chemical
7-Methoxy-2,3-dihydro-1H-isoindol-1-one 7-Methoxy 163.18 High-purity intermediate Pharmaceutical synthesis

Key Structural and Functional Insights

Substituent Position and Bioactivity

  • 5-Fluoro vs. 4,6-Dihydroxy (Compound 283) : The fluorine atom in the target compound enhances lipophilicity and metabolic stability compared to the polar hydroxyl groups in 283, which improve water solubility but may reduce membrane permeability. Compound 283’s antiangiogenic activity in A549 cells suggests hydroxyl groups facilitate interactions with polar targets like vascular endothelial growth factor (VEGF) .
  • 2-Ethyl vs. 2-Piperazine-ethyl (Compound 9) : The piperazine-ethyl group in Compound 9 enables strong receptor binding (5-HT1A), indicating bulky substituents at position 2 enhance affinity for neurological targets. The ethyl group in the target compound may prioritize metabolic simplicity over receptor specificity .

Natural vs. Synthetic Derivatives Fungal-derived compounds (e.g., 283, (3R)-3-Phenyl) often feature hydroxyl or phenyl groups, linked to ecological roles like antifungal defense. Synthetic derivatives (e.g., Compound 9, nitroanilino analog) prioritize functional groups for targeted bioactivity or synthetic feasibility .

In contrast, the target compound’s fluorine and ethyl groups may reduce toxicity risks .

Biological Activity

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound belonging to the isoindolinone class, characterized by its unique chemical structure that includes an ethyl group and a fluorine atom. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is C10H10FNOC_{10}H_{10}FNO, with a molecular weight of approximately 179.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets .

PropertyValue
Molecular FormulaC10H10FNOC_{10}H_{10}FNO
Molecular Weight179.19 g/mol
IUPAC Name2-Ethyl-5-fluoro-3H-isoindol-1-one
InChI KeyKWEPJVYFZDIZCH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a comparative study, the minimum inhibitory concentrations (MICs) of this compound were evaluated against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound possesses substantial antimicrobial activity, particularly against Staphylococcus aureus .

Antiviral Activity

The antiviral potential of this compound has also been explored. Its mechanism of action appears to involve interference with viral replication processes.

Research Findings:
In vitro studies have shown that the compound inhibits the replication of viruses such as coxsackievirus B and others, with IC50 values indicating effective concentrations for antiviral activity:

VirusIC50 (µM)
Coxsackievirus B22.0
Enterovirus18.3

These findings highlight the potential of this compound as a candidate for further development as an antiviral agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through specific signaling pathways.

Case Study: Anticancer Efficacy
A study assessed the antiproliferative effects of this compound on several human tumor cell lines:

Cell LineGI50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)20

The low GI50 values suggest that this compound is effective in inhibiting cell growth and could be a promising candidate for anticancer drug development .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors involved in various biological processes. Further research is needed to elucidate these mechanisms and identify precise molecular targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted fluoro-indole precursors. Optimization involves factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . For example, refluxing in anhydrous THF with Pd(OAc)₂ as a catalyst under inert atmosphere has shown yields >75%. Characterization via HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystallize the compound in ethanol/dichloromethane (1:1) and analyze using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Compare bond lengths and angles with similar isoindolinones (e.g., 3,3-diethoxy-5-fluoro derivatives) . Complementary NMR (¹H, ¹³C, and ¹⁹F) in DMSO-d₆ resolves substituent effects, with fluorine chemical shifts typically at δ −110 to −120 ppm .

Q. What stability studies are critical for handling this compound in aqueous or oxidative conditions?

  • Methodological Answer : Conduct accelerated stability testing under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation via LC-MS (ESI+ mode) to identify byproducts like de-ethylated or oxidized derivatives. Store at −20°C in amber vials under argon to prevent photolysis and hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the isoindolinone core?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing fluorine atom lowers LUMO energy, enhancing electrophilic reactivity at the carbonyl group. Compare with non-fluorinated analogs using Gaussian 16 software . Experimental validation via Hammett σₚ constants or IR carbonyl stretching frequencies (e.g., Δν ≈ 15 cm⁻¹ vs. non-fluorinated analogs) .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase assays)?

  • Methodological Answer : Re-evaluate assay conditions using orthogonal methods (e.g., SPR vs. fluorescence polarization). Control variables such as DMSO concentration (<1%) and ATP levels (1 mM). Perform molecular docking (MOE 2016.08) to assess binding pose reproducibility across PDB structures (e.g., 4ZBI, 6TQ3) . Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can advanced separation techniques improve purification of synthetic intermediates?

  • Methodological Answer : Employ centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/methanol/water (5:5:5:5) solvent system for polar intermediates. For chiral resolution, use HPLC with a Chiralpak IA column (n-hexane/isopropanol 85:15, 1 mL/min). Monitor purity via HRMS (Q-TOF, m/z accuracy <2 ppm) .

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